N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide is a chemical compound characterized by the presence of a 3,4-dichlorophenyl group attached to a 3-hydroxyazetidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: A related compound with similar structural features but different functional groups.
3,4-dichlorophenyl urea: Another compound with a similar phenyl ring but different substituents.
Uniqueness
N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide is unique due to the presence of the azetidine ring and the specific arrangement of functional groups. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-2-1-6(3-9(8)12)13-10(16)14-4-7(15)5-14/h1-3,7,15H,4-5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETYULIPJCVCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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